molecular formula C10H16O3 B15160602 Ethyl 6-methyl-3-oxohept-4-enoate CAS No. 820215-84-7

Ethyl 6-methyl-3-oxohept-4-enoate

Cat. No.: B15160602
CAS No.: 820215-84-7
M. Wt: 184.23 g/mol
InChI Key: HNYFTVJVFGEEDD-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-oxohept-4-enoate is an organic compound with the molecular formula C10H16O3. It is an ester derived from the reaction of ethyl alcohol and 6-methyl-3-oxohept-4-enoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-3-oxohept-4-enoate can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at 0°C. This is followed by the addition of n-butyllithium and allyl bromide, resulting in the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-oxohept-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and other functionalized compounds.

Scientific Research Applications

Ethyl 6-methyl-3-oxohept-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3-oxohept-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the conjugated double bond and the keto group, which can facilitate various chemical transformations.

Comparison with Similar Compounds

Ethyl 6-methyl-3-oxohept-4-enoate can be compared with similar compounds such as:

These comparisons highlight the unique structural features of this compound, such as the presence of the methyl group at the 6-position and the specific arrangement of the double bond and keto group, which contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

820215-84-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 6-methyl-3-oxohept-4-enoate

InChI

InChI=1S/C10H16O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h5-6,8H,4,7H2,1-3H3

InChI Key

HNYFTVJVFGEEDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=CC(C)C

Origin of Product

United States

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